molecular formula C15H11NO3S B2982749 1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde CAS No. 80360-20-9

1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde

Cat. No. B2982749
CAS RN: 80360-20-9
M. Wt: 285.32
InChI Key: ZLARITBCJILRBL-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)pyrrole is a heterocyclic building block. The 1-(Phenylsulfonyl) group serves as N-blocking and directing group in various organic syntheses .


Molecular Structure Analysis

The molecular formula for 1-(Phenylsulfonyl)-1H-pyrrole is C10H9NO2S. It has an average mass of 207.249 Da and a monoisotopic mass of 207.035400 Da .


Chemical Reactions Analysis

1-(Phenylsulfonyl)pyrrole may be used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen nucleophiles . 1-(Phenylsulfonyl)indole reacts with chiral benzylic alcohols under the influence of either a protic (TFA) or Lewis (BF3-OEt2) acid .


Physical And Chemical Properties Analysis

The density of 1-(Phenylsulfonyl)-1H-pyrrole is 1.2±0.1 g/cm3. It has a boiling point of 368.9±25.0 °C at 760 mmHg. Its vapour pressure is 0.0±0.8 mmHg at 25°C. The enthalpy of vaporization is 61.6±3.0 kJ/mol. It has a flash point of 176.9±23.2 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Baeyer-Villiger Oxidation : This compound is utilized in the synthesis of 1,2-dihydro-3H-indol-3-ones through the Baeyer-Villiger rearrangement of substituted 1H-indole-3-carbaldehydes (Bourlot, Desarbre, & Mérour, 1994).
  • Furo[3,4-b]indoles Synthesis : An efficient synthesis method for 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles, important indole-2,3-quinodimethane synthetic analogues, starts from indole-3-carbaldehyde (Gribble, Jiang, & Liu, 2002).

Catalytic Applications

  • Gold-Catalyzed Cycloisomerizations : 1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde is used in gold(I)-catalyzed cycloisomerization reactions to produce 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols, showcasing the compound's versatility in catalytic processes (Kothandaraman, Mothe, Toh, & Chan, 2011).

Anticancer Research

Synthetic Chemistry Applications

  • Lycogarubin C Synthesis : A notable application is in the total synthesis of lycogarubin C, demonstrating its utility in complex organic synthesis processes (Fu & Gribble, 2010).
  • Crystal Structure Analysis : The compound's derivatives have been synthesized, and their crystal structures analyzed, contributing to the understanding of molecular structures and interactions (Mannes, Kaur, Onyango, Gribble, & Jasinski, 2017).

Catalysis and Green Chemistry

  • Nanocatalysed Synthetic Route : In green chemistry, indole-3-carbaldehyde, a related compound, has been used in nanocatalyzed Knoevenagel condensation, highlighting the compound's potential in environmentally friendly chemical processes (Madan, 2020).

Pharmaceutical Synthesis

Mechanism of Action

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that indole derivatives can participate in a variety of chemical reactions, including electrophilic substitution . This suggests that 1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde might interact with its targets through similar mechanisms.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways.

Pharmacokinetics

It’s known that indole derivatives are predominantly metabolized by cyp3a, a member of the cytochrome p450 family . This suggests that this compound may have similar pharmacokinetic properties.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , this compound may have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with biological targets. Additionally, the compound’s action can be influenced by the organism’s internal environment, including factors like metabolic state and hormone levels .

Safety and Hazards

The safety data sheet for 1-(Phenylsulfonyl)pyrrole indicates that it can cause skin irritation (Category 2), H315, and may cause respiratory irritation, H335 .

Future Directions

There is ongoing research into the use of sulfones in catalytic desulfitative C–C and C–X bond formation . There is also interest in the generation of indole-2,3-quinodimethanes from the deamination of 1,2,3,4-tetrahydropyrrolo .

properties

IUPAC Name

1-(benzenesulfonyl)indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S/c17-11-12-10-16(15-9-5-4-8-14(12)15)20(18,19)13-6-2-1-3-7-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLARITBCJILRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde

CAS RN

80360-20-9
Record name 1-(Phenylsulfonyl)-3-indolecarboxaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of indole 3-carboxaldehyde (8y) (100 mmol) in ethanol (500 mL) at RT was added potassium hydroxide (1.1 equiv). The mixture was stirred until total solubilization. The ethanol was completely removed in vacuum and the residual was dissolved in acetone (250 mL) followed by adding benzenesulfonyl chloride (1.1 equiv, 110 mmol). The reaction mixture was stirred for half hour. The precipitate was filtered off and the filtrate was concentrated and recrystallized from methanol to give a white solid. Yield: 33%. 1H NMR (500 MHz, CDCl3) δ 10.17 (s, 1H), 8.25-8.39 (m, 2H), 7.97-8.09 (m, 3H), 7.69 (t, J=7.33 Hz, 1H), 7.59 (t, J=7.5 Hz, 2H), 7.39-7.54 (m, 2H). MS (ESI) calcd for C15H11NO3S 285.1. found 286.0 [M+H]+.
Quantity
100 mmol
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0 (± 1) mol
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500 mL
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110 mmol
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[Compound]
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C15H11NO3S
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Synthesis routes and methods II

Procedure details

A stirred solution of 1H-indole-3-carboxaldehyde (1 g, 6.89 mmol), in DMF (25 mL) was treated with sodium hydride (0.357 g, 60% in mineral oil, 8.95 mmol) under nitrogen at room temperature, stirred for 30 minutes, treated with benzene sulfonyl chloride (1.09 mL, 8.25 mmol), stirred at room temperature for 3-5 hrs. After the completion of reaction (T. L. C.), the reaction mixture was quenched with 25 mL ice-cold water and diluted with 25 mL ethyl acetate. The organic phase was separated, washed sequentially with water and brine, dried over anhydrous MgSO4 and concentrated in vacuo. The resultant residue was purified by flash chromatography (silica gel, EtOAc/Hexane, 2/8) to afford the title compound as an off-white foam, which was latter identified by IR, NMR and mass spectral data.
Quantity
1 g
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Reaction Step One
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0.357 g
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reactant
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25 mL
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1.09 mL
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